molecular formula C13H19Cl3N2O2 B1389012 3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride CAS No. 1185294-04-5

3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride

Cat. No. B1389012
CAS RN: 1185294-04-5
M. Wt: 341.7 g/mol
InChI Key: PNOMBOYOYGQJKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which would include “3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride”, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride” is not explicitly provided in the sources I found .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied extensively . For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride” are not explicitly provided in the sources I found .

Safety and Hazards

The safety and hazards associated with “3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.2ClH/c14-11-2-1-3-12(10-11)16-8-6-15(7-9-16)5-4-13(17)18;;/h1-3,10H,4-9H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOMBOYOYGQJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC(=CC=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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